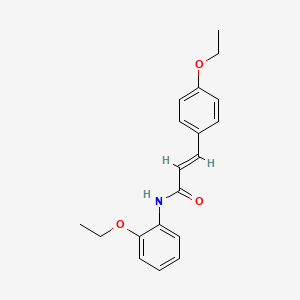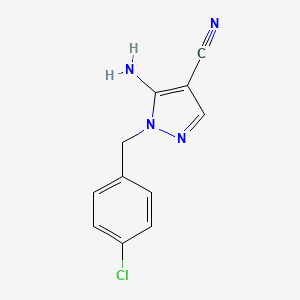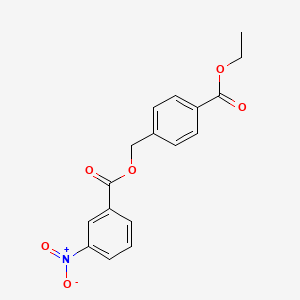
N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as EEAA, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. EEAA belongs to the family of acrylamide derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide. One area of interest is the development of more potent analogs of this compound that can be used as potential anticancer agents. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Finally, there is a need for more studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be essential for the development of this compound as a potential therapeutic agent.
合成法
N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized through a multistep reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with acryloyl chloride in the presence of a base to give this compound as the final product.
科学的研究の応用
N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major areas of research is its anticancer activity. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
特性
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-22-16-12-9-15(10-13-16)11-14-19(21)20-17-7-5-6-8-18(17)23-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZDABLCGNUPRM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)




![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)

